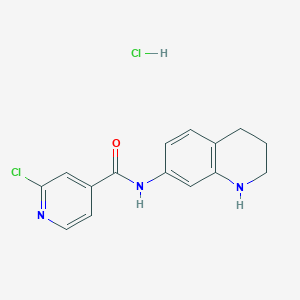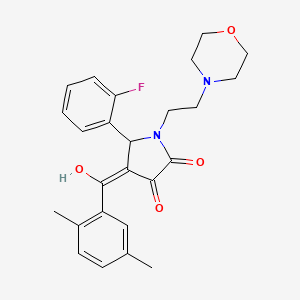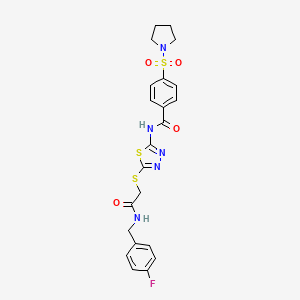
3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,4-dichloro-5-methoxyphenyl group can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the quinazolinone core with 2,4-dichloro-5-methoxybenzene under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Thioether Formation: The methylsulfanyl group is introduced via a thioetherification reaction. This can be done by reacting the intermediate compound with methylthiol or its derivatives in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic chlorines can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Dihydroquinazolinones: From reduction of the quinazolinone core.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its quinazolinone core is known for exhibiting a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers study its derivatives to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drugs. The presence of the 2,4-dichloro-5-methoxyphenyl group and the methylsulfanyl group can enhance the compound’s pharmacokinetic properties, making it a candidate for further drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone: Lacks the methoxy group, which may affect its biological activity and solubility.
3-(2,4-dichloro-5-methoxyphenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone: Has an ethylsulfanyl group instead of a methylsulfanyl group, potentially altering its pharmacokinetic properties.
3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfonyl)-4(3H)-quinazolinone: Contains a sulfonyl group, which may increase its polarity and affect its biological interactions.
Uniqueness
The uniqueness of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the 2,4-dichloro-5-methoxyphenyl group and the methylsulfanyl group enhances its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-22-14-8-13(10(17)7-11(14)18)20-15(21)9-5-3-4-6-12(9)19-16(20)23-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFXOJROZJKTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B2562378.png)
![(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine](/img/structure/B2562380.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)
![methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate](/img/structure/B2562384.png)
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)





![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine](/img/structure/B2562395.png)
![5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2562396.png)
![Methyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2562397.png)
![2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2562398.png)
